2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound combines a pyrimidine core with cyclopropyl, oxazole, and piperazine moieties, which contribute to its biological activity and chemical properties.
This compound is synthesized through multi-step organic reactions involving readily available precursors. It has been studied for its potential therapeutic applications, particularly in drug discovery.
The compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. Its unique structural elements make it a candidate for various pharmacological studies.
The synthesis of 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves several critical steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentration to ensure high yields and purity of the final product.
The molecular formula for 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is . Its molecular weight is approximately 375.4 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine |
InChI Key | YNNCJLQFPXRPRP-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)(F))C5CC5 |
2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The structural features, including cyclopropyl and oxazole groups, enhance binding affinity and specificity, while the piperazine moiety may modulate pharmacokinetic properties.
While specific data on physical properties such as density or boiling point may not be readily available for this compound, its structural characteristics suggest it may exhibit moderate solubility in organic solvents due to the presence of polar functional groups.
The chemical properties include:
2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has potential applications in scientific research, particularly in drug discovery and development. Its unique combination of structural features may lead to novel therapeutic agents targeting specific biological pathways or diseases.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: